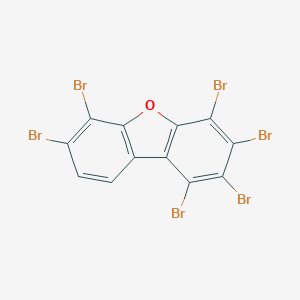

1,2,3,4,6,7-Hexabromodibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

124388-78-9 |

|---|---|

Molecular Formula |

C12H2Br6O |

Molecular Weight |

641.6 g/mol |

IUPAC Name |

1,2,3,4,6,7-hexabromodibenzofuran |

InChI |

InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |

InChI Key |

YIOFXZCOWPMYPC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |

Other CAS No. |

124388-78-9 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

HBBF is a polybrominated dibenzofuran characterized by a high degree of bromination. Its molecular formula is , which contributes to its stability and persistence in the environment. The compound's structure allows it to interact with biological systems similarly to other brominated compounds, raising concerns about its potential toxicity and ecological impact.

Environmental Science Applications

Persistence and Bioaccumulation Studies:

HBBF is studied for its environmental persistence and potential for bioaccumulation in ecosystems. Research indicates that compounds like HBBF can accumulate in the food chain, leading to increased concentrations in higher trophic levels. This is particularly concerning given the compound's structural similarity to other hazardous substances known for their environmental impact.

Pollution Monitoring:

HBBF is utilized in pollution monitoring efforts, particularly in assessing contamination levels of brominated compounds in soil and water samples. Its detection can provide insights into the prevalence of industrial pollutants and their degradation products in the environment.

Materials Chemistry Applications

Development of Flame Retardants:

Due to its high bromine content, HBBF is investigated as a potential flame retardant in various materials. Its effectiveness in reducing flammability makes it a candidate for incorporation into plastics and textiles used in consumer products. However, the balance between fire safety and environmental health remains a critical consideration.

Synthesis of Novel Materials:

Research into HBBF's unique properties has led to its exploration in synthesizing new materials with specific functional characteristics. For example, modifications of HBBF can yield derivatives with enhanced thermal stability or altered solubility profiles suitable for various industrial applications.

Biological Studies

Toxicological Research:

Ongoing studies focus on the toxicological effects of HBBF on human health and wildlife. Its potential endocrine-disrupting properties are of particular concern. Research indicates that similar compounds can interfere with hormonal systems, leading to adverse health effects.

Mechanism of Action Investigations:

The mechanism by which HBBF interacts with biological systems is under investigation. Preliminary findings suggest that it may bind to proteins or DNA, influencing cellular processes and potentially leading to genotoxic effects. Understanding these interactions is crucial for assessing health risks associated with exposure.

Case Studies

Comparison with Similar Compounds

Structural and Chemical Properties

Key properties of 1,2,3,4,6,7-Hexabromodibenzofuran include:

- Molecular Formula : C₁₂H₂Br₆O

- CAS Registry Number: Not explicitly provided in evidence (CAS for related compounds: 1,2,3,7,8,9-Hexabromodibenzofuran = 161880-49-5) .

- IUPAC Name : 3,4,5,11,12,13-hexabromo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene .

- Physical State : Solid (analogous chlorinated compounds exhibit melting points >200°C; brominated variants likely higher due to increased molecular weight) .

Comparison with Brominated Analogs

PBDF congeners vary in bromine substitution patterns, significantly altering their environmental and toxicological behaviors.

Key Findings :

- This compound’s lack of bromines at the 8 and 9 positions may reduce its binding affinity to the aryl hydrocarbon receptor (AhR), a key mechanism in dioxin toxicity .

Comparison with Chlorinated Analogs

Chlorinated dibenzofurans (PCDFs) share structural similarities but differ in halogen type, affecting their physicochemical and toxicological profiles.

Key Findings :

- Chlorinated analogs exhibit lower molecular weights and higher water solubility compared to brominated counterparts, influencing their environmental mobility .

- PCDFs with 2,3,7,8-chlorine substitution (e.g., 2,3,4,6,7,8-Hexachlorodibenzofuran) are classified as persistent organic pollutants (POPs) under the Stockholm Convention due to extreme toxicity .

Environmental and Toxicological Profiles

- Environmental Stability : Brominated compounds like this compound are less volatile and more resistant to thermal degradation than chlorinated analogs. Mass spectrometry data (e.g., m/z 641.514 for PBDFs vs. 374.86 for PCDFs) highlights their persistence in combustion processes .

- Toxicity: PBDFs: Limited data, but structural analogs suggest neurotoxicity and endocrine disruption. No evidence of dioxin-like toxicity for this compound . PCDFs: 2,3,7,8-substituted congeners are carcinogenic (WHO TEF = 0.1–0.5) .

Preparation Methods

Direct Bromination with Elemental Bromine

Direct bromination using liquid bromine is a classical method. The reaction is conducted in a halogenated solvent (e.g., dichloromethane or carbon tetrachloride) under reflux. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often added to enhance electrophilicity. The stoichiometry of bromine and the reaction duration critically influence the degree of substitution. For example, a molar ratio of 6:1 (Br₂:dibenzofuran) yields the hexabrominated product, but over-bromination must be avoided to prevent byproducts.

Key Parameters:

Controlled Stepwise Bromination

To improve selectivity, stepwise bromination is employed. Initial mono- or di-bromination is followed by incremental additions of bromine. This method reduces steric hindrance and allows better control over positional isomers. For instance, dibenzofuran is first brominated at the 1,3,6-positions, followed by subsequent bromination at 2,4,7-positions using directed ortho-metallation techniques.

Catalytic Systems for Enhanced Selectivity

Copper-Based Catalysis

Copper catalysts, such as copper(I) bromide (CuBr), facilitate regioselective bromination. In a study by ACS Omega, copper acetylide intermediates generated from calcium carbide and CuBr were pivotal in directing bromine atoms to specific positions on the benzofuran scaffold. The reaction proceeds via a copper-mediated electrophilic attack, ensuring higher yields (up to 75%) compared to non-catalytic methods.

Mechanistic Insight:

Rhodium-Catalyzed Bromination

Rhodium complexes, particularly cyclopentadienyl-rhodium (CpRh), enable C–H activation for bromine insertion. This method is advantageous for substrates with electron-donating groups, which direct bromination to meta-positions. A reported protocol using CpRh and tetrachloroethane achieved 30–80% yields, depending on substituent effects.

Solvent and Temperature Optimization

Role of Polar Aprotic Solvents

Hexafluoroisopropanol (HFIP) enhances reaction efficiency by stabilizing charged intermediates through hydrogen bonding. In one study, HFIP increased yields by 20% compared to non-polar solvents.

Temperature-Dependent Selectivity

Lower temperatures (40–60°C) favor mono- to tri-bromination, while higher temperatures (100–120°C) drive hexabromination. However, prolonged heating above 120°C risks decomposition.

Industrial-Scale Production Challenges

Scaling up laboratory methods requires addressing:

-

Byproduct Formation: Over-bromination generates hepta- and octa-brominated derivatives, necessitating rigorous purification.

-

Catalyst Recovery: Homogeneous catalysts (e.g., FeBr₃) are difficult to recycle, increasing costs. Heterogeneous catalysts (e.g., zeolite-supported Cu) are under investigation.

-

Environmental Concerns: Bromine emissions must be controlled via scrubbers or closed-loop systems.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Bromination | FeBr₃ | CH₂Cl₂ | 55 | 85 |

| Stepwise Bromination | None | CCl₄ | 70 | 92 |

| Copper Catalysis | CuBr | HFIP | 75 | 89 |

| Rhodium Catalysis | CpRh | C₂H₃Cl₃ | 65 | 88 |

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in preparing 1,2,3,4,6,7-Hexabromodibenzofuran, and how can they be methodologically addressed?

- Answer : Bromination of dibenzofuran derivatives often faces regioselectivity and yield challenges due to steric hindrance and electronic effects. Evidence from analogous brominated benzofurans (e.g., 2-bromo-7-hydroxybenzofuran) suggests using precursors like dihydroxybenzaldehydes with CBr₄ and PPh₃, but yields vary significantly depending on substitution patterns . Optimizing reaction conditions (e.g., solvent polarity, temperature) and protecting hydroxyl groups before bromination may improve efficiency. NMR spectroscopy (¹H/¹³C) is critical for verifying regiochemistry .

Q. What analytical techniques are essential for characterizing this compound?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns and isomer purity. For environmental samples, isotope dilution techniques (e.g., ¹³C₁₂-labeled analogs) coupled with GC-MS enhance sensitivity and accuracy . X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.